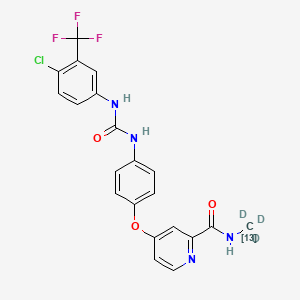

Sorafenib-13C,d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1210608-86-8 |

|---|---|

Molecular Formula |

C21H16ClF3N4O3 |

Molecular Weight |

468.8 g/mol |

IUPAC Name |

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-(trideuterio(113C)methyl)pyridine-2-carboxamide |

InChI |

InChI=1S/C21H16ClF3N4O3/c1-26-19(30)18-11-15(8-9-27-18)32-14-5-2-12(3-6-14)28-20(31)29-13-4-7-17(22)16(10-13)21(23,24)25/h2-11H,1H3,(H,26,30)(H2,28,29,31)/i1+1D3 |

InChI Key |

MLDQJTXFUGDVEO-KQORAOOSSA-N |

Isomeric SMILES |

[2H][13C]([2H])([2H])NC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |

Canonical SMILES |

CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Sorafenib-13C,d3: Chemical Structure, Properties, and Experimental Applications

This technical guide provides a comprehensive overview of Sorafenib-13C,d3, a stable isotope-labeled internal standard of the multi-kinase inhibitor Sorafenib. Designed for researchers, scientists, and drug development professionals, this document details its chemical structure, physicochemical properties, and its critical role in experimental applications, particularly in pharmacokinetic and bioanalytical studies.

Chemical Identity and Physicochemical Properties

This compound is a synthetically modified version of Sorafenib where one carbon atom is replaced by its stable isotope, carbon-13 (¹³C), and three hydrogen atoms on the N-methyl group are substituted with deuterium (d3). This isotopic labeling renders the molecule heavier than the parent compound, allowing for its clear differentiation in mass spectrometry-based analyses, without altering its chemical behavior.

Table 1: Chemical Identifiers and Molecular Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 4-(4-((4-chloro-3-(trifluoromethyl)phenyl)carbamoylamino)phenoxy)-N-(methyl-¹³C-d₃)picolinamide | [1][2] |

| CAS Number | 1210608-86-8 | [2][3] |

| Molecular Formula | C₂₀¹³CH₁₃D₃ClF₃N₄O₃ | [3] |

| Molecular Weight | 468.85 g/mol | [4] |

| Appearance | Off-white to gray solid powder | [5] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Melting Point | Not explicitly reported for labeled compound. Unlabeled Sorafenib: 202-204 °C. | [6] |

| Solubility | Soluble in DMSO and dimethylformamide (~20 mg/mL for unlabeled Sorafenib). Sparingly soluble in aqueous buffers. | [5][6][7] |

| Predicted Density | 1.5 ± 0.1 g/cm³ | [4] |

| Predicted Refractive Index | 1.626 | [4] |

| Stability | Stable for at least 1 year when stored at -20°C. Stock solutions in DMSO can be stored at -80°C for 6 months or -20°C for 1 month. | [8][9] |

Mechanism of Action and Relevant Signaling Pathways

Sorafenib, and by extension this compound, functions as a potent multi-kinase inhibitor, targeting key signaling cascades implicated in tumor cell proliferation and angiogenesis. Its primary mechanisms of action involve the inhibition of the RAF/MEK/ERK signaling pathway and the blockade of several receptor tyrosine kinases (RTKs).

The RAF/MEK/ERK pathway is a critical intracellular signaling cascade that regulates cell growth, differentiation, and survival. Sorafenib effectively inhibits both wild-type and mutated forms of RAF kinases (c-Raf and B-Raf).

Simultaneously, Sorafenib impedes angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients, by inhibiting RTKs such as Vascular Endothelial Growth Factor Receptors (VEGFR-2, VEGFR-3) and Platelet-Derived Growth Factor Receptor β (PDGFR-β).

Figure 1: Sorafenib's inhibitory action on the RAF/MEK/ERK and receptor tyrosine kinase signaling pathways.

Experimental Protocols

General Synthesis Outline

The synthesis of this compound follows the established synthetic routes for Sorafenib, with the introduction of the isotopic labels at specific steps. A common approach involves the coupling of two key intermediates: 4-(4-aminophenoxy)-N-(methyl-¹³C-d₃)picolinamide and 4-chloro-3-(trifluoromethyl)phenyl isocyanate. The isotopically labeled methylamine (¹³CH₃NH₂ with deuterated hydrogens) is introduced during the amidation of the picolinic acid derivative.

While detailed, step-by-step synthesis protocols for the isotopically labeled compound are proprietary to the manufacturers, a general synthetic scheme for unlabeled Sorafenib is well-documented and involves the reaction of 4-aminophenol with 4-chloro-N-methyl-2-pyridinecarboxamide, followed by a reaction with 4-chloro-3-(trifluoromethyl)phenyl isocyanate.[10][11]

Purification

Purification of this compound is typically achieved through standard chromatographic techniques. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common method for achieving high purity of the final product. The purity is often assessed by HPLC and confirmed by mass spectrometry and NMR spectroscopy.[12][13]

Bioanalytical Method for Quantification in Human Plasma using LC-MS/MS

This compound is primarily used as an internal standard for the accurate quantification of Sorafenib in biological matrices. The following is a representative protocol for its use in an LC-MS/MS assay.

3.3.1. Sample Preparation (Protein Precipitation)

-

To 50 µL of human plasma, add 150 µL of a solution of this compound in acetonitrile (internal standard working solution).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.[14][15]

3.3.2. Liquid Chromatography Conditions

-

Column: C18 analytical column (e.g., 2.1 mm x 50 mm, 3.5 µm)

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water containing 0.1% formic acid. A typical isocratic condition is 65:35 (v/v) acetonitrile:water with 0.1% formic acid.

-

Flow Rate: 0.25 - 0.3 mL/min

-

Column Temperature: Ambient or controlled at 40 °C.

3.3.3. Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

Figure 2: A typical experimental workflow for the quantification of Sorafenib in plasma using this compound as an internal standard.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in bioanalytical methods to support pharmacokinetic and toxicokinetic studies. Its use is crucial for:

-

Accurate Quantification: By mimicking the analyte's behavior during sample preparation and analysis, it corrects for variations in extraction efficiency and matrix effects, leading to more precise and accurate quantification of Sorafenib.[3][18]

-

Pharmacokinetic Studies: Essential for determining key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME) of Sorafenib in preclinical and clinical studies.[17][19][20][21]

-

Therapeutic Drug Monitoring (TDM): Facilitates the development of robust assays for TDM, helping to optimize dosing regimens for individual patients to maximize efficacy and minimize toxicity.

-

Metabolite Identification: Can be used in conjunction with unlabeled Sorafenib to aid in the identification of metabolites in complex biological matrices.

References

- 1. This compound | C21H16ClF3N4O3 | CID 49849305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Sorafenib 13C D3 | 1210608-86-8 [m.chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | Apoptosis | 1210608-86-8 | Invivochem [invivochem.com]

- 6. 284461-73-0 CAS MSDS (Sorafenib) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. schd-shimadzu.com [schd-shimadzu.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Sorafenib-d3 | CAS 1130115-44-4 | LGC Standards [lgcstandards.com]

- 13. molnova.com [molnova.com]

- 14. Quantitation of sorafenib and its active metabolite sorafenib N-oxide in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. wjbphs.com [wjbphs.com]

- 17. Bioequivalence and safety assessment of sorafenib tosylate tablets in healthy Chinese subjects under fasting conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Population Pharmacokinetic Modelling and Simulation to Determine the Optimal Dose of Nanoparticulated Sorafenib to the Reference Sorafenib - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Phase I and Pharmacokinetic Study of Sorafenib in Patients With Hepatic or Renal Dysfunction: CALGB 60301 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Population pharmacokinetic analysis of sorafenib in patients with solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Pharmacokinetically guided dosing of oral sorafenib in pediatric hepatocellular carcinoma: A simulation study - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Synthesis and Characterization of Sorafenib-13C,d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Sorafenib-13C,d3, an isotopically labeled version of the multi-kinase inhibitor Sorafenib. This labeled compound is a critical tool for a variety of research applications, including pharmacokinetic studies, metabolic profiling, and as an internal standard in quantitative bioanalysis.

Introduction to Sorafenib and its Labeled Analog

Sorafenib is a potent inhibitor of multiple intracellular and cell surface kinases, playing a crucial role in cancer therapy by targeting tumor cell proliferation and angiogenesis.[1] It effectively blocks the RAF/MEK/ERK signaling pathway and inhibits various receptor tyrosine kinases such as VEGFR and PDGFR.[1] The isotopically labeled this compound, with a carbon-13 and three deuterium atoms on the N-methyl group, serves as an invaluable internal standard for mass spectrometry-based quantification, ensuring accuracy and precision in clinical and preclinical studies.[2]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, adapting established methods for the synthesis of Sorafenib.[3][4][5] The key step involves the introduction of the isotopic labels via a labeled precursor, specifically [13C,d3]-methylamine hydrochloride.

Synthetic Scheme

A plausible synthetic route for this compound is outlined below. The process starts from commercially available 2-picolinic acid and involves the formation of a key intermediate, 4-(4-aminophenoxy)-N-(methyl-13C,d3)picolinamide, followed by a urea formation reaction.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Sorafenib 13C D3 | 1210608-86-8 [m.chemicalbook.com]

- 3. WO2009054004A2 - Process for the preparation of sorafenib - Google Patents [patents.google.com]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. CN102311384A - The preparation method of Sorafenib - Google Patents [patents.google.com]

Unraveling Sorafenib's intricate Mechanisms: A Technical Guide to Labeled Compound Studies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the use of labeled compounds in elucidating the mechanism of action of Sorafenib, a multi-kinase inhibitor pivotal in cancer therapy. By integrating quantitative data, detailed experimental methodologies, and visual representations of signaling pathways and workflows, this document serves as a comprehensive resource for researchers in oncology and drug development.

Sorafenib exerts its therapeutic effects by targeting multiple signaling pathways involved in tumor growth and angiogenesis. Labeled compounds, including radiolabeled and biotinylated derivatives, are indispensable tools for dissecting these complex mechanisms, enabling precise quantification of drug distribution, target engagement, and cellular uptake.

Quantitative Data Summary

The following tables summarize key quantitative data from various in vitro and in vivo studies on Sorafenib, providing a comparative overview of its inhibitory activity and cellular effects.

Table 1: In Vitro Kinase Inhibition Profile of Sorafenib

| Target Kinase | IC50 (nM) | Assay Type | Reference |

| Raf-1 | 6 | Cell-free | [1] |

| B-Raf (wild-type) | 22 | Cell-free | [1] |

| B-Raf (V600E mutant) | 38 | Cell-free | [1] |

| VEGFR-1 | 26 | Cell-free | [1] |

| VEGFR-2 | 90 | Cell-free | [1] |

| VEGFR-3 | 20 | Cell-free | [1] |

| PDGFR-β | 57 | Cell-free | [1] |

| c-Kit | 68 | Cell-free | [1] |

| Flt-3 | 33 | Cell-free | [1] |

| RET | 47 | Cell-free | [1] |

Table 2: Cellular Activity of Sorafenib

| Cell Line | IC50 (µM) | Assay Type | Reference |

| HepG2 (Hepatocellular Carcinoma) | 7.5 | MTT Assay (48h) | [2] |

| Dohh2 (Non-Hodgkin Lymphoma) | 4-8 | Cytotoxicity Assay (48h) | [3] |

| Various Pediatric Tumor Cell Lines | 1.0 - 10.0 | Proliferation Assay (96h) | [4] |

Signaling Pathways Targeted by Sorafenib

Sorafenib's primary mechanism of action involves the inhibition of two critical signaling cascades: the Raf/MEK/ERK pathway, which drives cell proliferation, and the VEGFR/PDGFR pathway, which is essential for angiogenesis.

Figure 1: Inhibition of the Raf/MEK/ERK signaling pathway by Sorafenib.

References

- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 2. Sorafenib-Loaded PLGA Carriers for Enhanced Drug Delivery and Cellular Uptake in Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sorafenib, a multikinase inhibitor, is effective in vitro against non-Hodgkin lymphoma and synergizes with the mTOR inhibitor rapamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Initial Testing (Stage 1) of the Multi-targeted Kinase Inhibitor Sorafenib by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Sorafenib Metabolism: A Technical Guide Utilizing Sorafenib-13C,d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the metabolic pathways of Sorafenib, a multi-kinase inhibitor used in cancer therapy. It details the critical role of isotopically labeled Sorafenib, specifically Sorafenib-13C,d3, in the precise quantification of the parent drug and its metabolites. This document outlines comprehensive experimental protocols for in vitro and in vivo metabolism studies, presents quantitative pharmacokinetic data in structured tables, and visualizes key metabolic and signaling pathways using Graphviz diagrams. The intended audience includes researchers, clinicians, and professionals in drug development seeking a deeper understanding of Sorafenib's disposition to enhance its therapeutic efficacy and safety.

Introduction to Sorafenib

Sorafenib is an oral multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma (RCC) and unresectable hepatocellular carcinoma (HCC).[1] Its therapeutic effect is achieved by inhibiting tumor cell proliferation and angiogenesis.[2] Sorafenib targets several key kinases in oncogenic signaling pathways, including RAF-1, B-RAF, VEGFR-1, VEGFR-2, VEGFR-3, and PDGFR-β.[1][2]

Understanding the metabolism and pharmacokinetics of Sorafenib is crucial due to high interpatient variability in drug exposure and response.[3] Sorafenib is primarily metabolized in the liver, undergoing both phase I oxidation and phase II glucuronidation.[4] The use of stable isotope-labeled internal standards, such as this compound ([²H₃ ¹³C]-sorafenib), is essential for accurate bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), allowing for precise quantification by correcting for matrix effects and variations during sample processing.[5]

Sorafenib Metabolism and Pharmacokinetics

Sorafenib undergoes extensive metabolism, primarily mediated by two key hepatic enzymes: Cytochrome P450 3A4 (CYP3A4) and UDP glucuronosyltransferase 1A9 (UGT1A9).[3][4]

-

Phase I Oxidation: CYP3A4 mediates the oxidation of Sorafenib to its main active metabolite, Sorafenib N-oxide (M2) .[3] This metabolite has an in vitro potency similar to the parent drug and comprises a significant portion of the circulating analytes at steady-state.[3]

-

Phase II Glucuronidation: UGT1A9 is responsible for the direct conjugation of Sorafenib to form Sorafenib glucuronide (M7), an inactive metabolite.[4][6]

Excretion and Elimination

After oral administration, the majority of Sorafenib is eliminated in the feces (approximately 77%), with a significant portion as the unchanged parent drug (51%).[3][4] About 19% of the dose is excreted in the urine, primarily as glucuronide conjugates of Sorafenib and its metabolites.[3][4] The mean elimination half-life is relatively long, ranging from 20 to 48 hours.[3][4]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for Sorafenib and its primary metabolites.

Table 1: Pharmacokinetic Parameters of Sorafenib and Metabolites

| Analyte | Cmax (mg/L) | AUC (mg·h/L) | Contribution to Total AUC |

|---|---|---|---|

| Sorafenib | 2.3 - 10.0 | 18.0 - 76.5 | ~83%[7] |

| M2 (N-oxide) | - | - | ~9%[7] |

| M4 (Demethylation) | - | - | ~4%[7] |

| M5 (Oxidative) | - | - | ~3%[7] |

Data represents ranges observed in clinical trials at steady state.[3][8]

Table 2: In Vitro Enzyme Kinetics for Sorafenib Metabolism

| Pathway | Enzyme | Metabolite | Km (µM) | Vmax (pmol/min/mg protein) |

|---|---|---|---|---|

| Oxidation | CYP3A4 | M2 | 16.5 - 17.5 | 7.25 - 184.61 |

| Glucuronidation | UGT1A9 | M7 | 2.89 | - |

Data derived from studies using human liver microsomes (HLMs).[9] Vmax for M7 was not quantified in pmol/min/mg.

Experimental Protocols

Precise investigation of Sorafenib metabolism relies on robust in vitro and bioanalytical methodologies.

Protocol for In Vitro Metabolism using Human Liver Microsomes (HLMs)

This protocol is adapted from methodologies used to study CYP3A4 and UGT1A9 activity.[4][9]

Objective: To determine the kinetic parameters of Sorafenib metabolism by hepatic enzymes.

A. CYP3A4-Mediated Oxidation:

-

Incubation Mixture: Prepare a total volume of 500 µL containing:

-

Potassium phosphate buffer (50 mM, pH 7.4)

-

Pooled HLMs (0.4 mg/mL)

-

Sorafenib (at various concentrations, e.g., 0.39–120 µM)

-

NADPH generating system (1.55 mM NADP, 3.3 mM 6-P-G, 3.3 mM MgCl₂, 0.4 U/mL PDH)[9]

-

-

Incubation: Pre-incubate the mixture for 5 minutes at 37°C. Initiate the reaction by adding the NADPH generating system. Incubate for 90 minutes in a shaking water bath.[9]

-

Termination: Stop the reaction by adding 4 mL of ice-cold dichloromethane containing an internal standard (e.g., testosterone).[9]

-

Sample Processing: Vortex and centrifuge to separate the organic layer. Evaporate the solvent and reconstitute the residue for LC-MS/MS analysis.

B. UGT1A9-Mediated Glucuronidation:

-

Incubation Mixture: Prepare a total volume of 120 µL containing:

-

Incubation: Pre-incubate for 10 minutes on ice. Initiate the reaction by adding UDPGA (3.5 mM). Incubate for 90 minutes at 37°C.[4]

-

Termination: Stop the reaction by adding 60 µL of acetonitrile containing an internal standard.[4]

-

Sample Processing: Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS.

Protocol for LC-MS/MS Quantification in Human Plasma

This protocol is for the simultaneous quantification of Sorafenib and its N-oxide metabolite using this compound as an internal standard.[5]

Objective: To accurately measure concentrations of Sorafenib and Sorafenib N-oxide in patient plasma samples.

-

Sample Preparation (Protein Precipitation):

-

Extraction: Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute in the mobile phase.

-

Chromatographic Separation:

-

Mass Spectrometry Detection:

-

Quantification: Calculate the concentration of each analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in blank plasma.

Visualizing Key Pathways and Processes

Sorafenib Metabolic Pathways

The primary routes of Sorafenib metabolism are oxidation and glucuronidation.

Caption: Primary metabolic pathways of Sorafenib in the liver.

Bioanalytical Workflow Using this compound

This workflow illustrates the use of an isotopically labeled internal standard for accurate quantification.

Caption: Workflow for plasma sample analysis using an internal standard.

Sorafenib Signaling Pathway Inhibition

Sorafenib exerts its anti-cancer effects by targeting multiple receptor tyrosine kinases and the downstream RAF/MEK/ERK signaling cascade.[2][13]

Caption: Sorafenib inhibits key kinases in proliferation and angiogenesis pathways.

Conclusion

The metabolic fate of Sorafenib is a complex process governed by CYP3A4-mediated oxidation and UGT1A9-mediated glucuronidation. A thorough understanding of these pathways, supported by robust bioanalytical methods, is paramount for optimizing its clinical use. The application of stable isotope-labeled internal standards like this compound is the gold standard for achieving the accuracy and precision required in pharmacokinetic and therapeutic drug monitoring studies. The protocols and data presented in this guide serve as a comprehensive resource for professionals dedicated to advancing cancer therapy through a deeper understanding of drug metabolism and action.

References

- 1. Phase I and Pharmacokinetic Study of Sorafenib in Patients With Hepatic or Renal Dysfunction: CALGB 60301 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sorafenib blocks the RAF/MEK/ERK pathway, inhibits tumor angiogenesis, and induces tumor cell apoptosis in hepatocellular carcinoma model PLC/PRF/5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. Sorafenib Metabolism Is Significantly Altered in the Liver Tumor Tissue of Hepatocellular Carcinoma Patient | PLOS One [journals.plos.org]

- 5. Quantitation of sorafenib and its active metabolite sorafenib N-oxide in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacokinetic results of a phase I trial of sorafenib in combination with dacarbazine in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. livermetabolism.com [livermetabolism.com]

- 9. Sorafenib Metabolism Is Significantly Altered in the Liver Tumor Tissue of Hepatocellular Carcinoma Patient - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of a rapid and sensitive LC-MS/MS assay for the determination of sorafenib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. wjbphs.com [wjbphs.com]

- 12. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Role of Sorafenib-13C,d3 in early-stage cancer research

An In-Depth Technical Guide to the Role of Sorafenib-13C,d3 in Early-Stage Cancer Research

Introduction

Sorafenib is an oral multi-kinase inhibitor approved for the treatment of advanced hepatocellular carcinoma (HCC), renal cell carcinoma (RCC), and differentiated thyroid carcinoma.[1][2][3] It functions by inhibiting key signaling pathways involved in tumor cell proliferation and angiogenesis.[4][5] In the landscape of early-stage cancer research, where the focus shifts towards adjuvant therapies and chemoprevention, the precision and accuracy of preclinical and clinical data are paramount. This is the critical domain of this compound, a stable isotope-labeled (SIL) analogue of Sorafenib.

This compound incorporates a heavier carbon-13 isotope and three deuterium atoms, rendering it chemically identical to Sorafenib but distinguishable by mass spectrometry.[6] This property makes it an indispensable tool, primarily as an internal standard for the highly accurate quantification of Sorafenib in biological samples during pharmacokinetic (PK) and pharmacodynamic (PD) studies.[7][8][9] This guide elucidates the core functions of Sorafenib, details the specific role of its isotopic counterpart in research, presents key quantitative data, and provides detailed experimental protocols relevant to its application in early-stage cancer investigations.

Mechanism of Action of Sorafenib

Sorafenib exerts a dual antitumor effect by targeting multiple kinases, thereby simultaneously inhibiting tumor cell proliferation and angiogenesis.[4]

-

Inhibition of Tumor Proliferation: Sorafenib blocks the RAF/MEK/ERK signaling pathway (also known as the MAPK pathway). It inhibits both wild-type B-RAF and C-RAF kinases, which are central components of this cascade that regulates cell division and survival.[5]

-

Inhibition of Tumor Angiogenesis: It targets several receptor tyrosine kinases (RTKs) crucial for the formation of new blood vessels that supply tumors with nutrients. These include Vascular Endothelial Growth Factor Receptors (VEGFR-2, VEGFR-3) and Platelet-Derived Growth Factor Receptor β (PDGFR-β).[4]

By blocking these pathways, Sorafenib can induce tumor cell apoptosis (programmed cell death) and suppress the growth of the tumor vasculature.

The Critical Role of this compound in Pharmacokinetic Analysis

Pharmacokinetics—the study of drug absorption, distribution, metabolism, and excretion (ADME)—is fundamental to drug development. In early-stage cancer research, understanding a drug's PK profile in preclinical models is essential for dose selection and predicting efficacy and toxicity.

Stable isotope-labeled compounds like this compound are the gold standard for internal standards in bioanalytical methods, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][10] Because the SIL internal standard has nearly identical chemical and physical properties to the analyte (Sorafenib), it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This corrects for variability during sample preparation and analysis, leading to highly precise and accurate quantification of the drug in complex biological matrices like plasma.[11]

Data Presentation: Pharmacokinetic Parameters of Sorafenib

The following table summarizes key pharmacokinetic parameters of Sorafenib from preclinical studies. The accurate measurement of these values is enabled by methods utilizing SIL internal standards like this compound.

| Species | Dose | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t1/2 (min) | Reference |

| Rat | 10 mg/kg (oral) | 4.73 ± 1.23 | - | - | 585 ± 82 | [4] |

| Rat | 20 mg/kg (oral) | 13.79 ± 2.06 | - | - | 710 ± 137 | [4] |

| Rat | 40 mg/kg (oral) | 16.09 ± 3.91 | - | - | 1091 ± 227 | [4] |

| Mouse | 30 mg/kg (oral) | - | ~4-6 | ~50-60 | ~20-48 (h) | [5][12][13] |

Note: PK parameters can vary significantly based on the animal model, formulation, and analytical method.

Experimental Protocol: Quantification of Sorafenib in Plasma via LC-MS/MS

This protocol is a generalized representation based on common methodologies.[7][10][11]

-

Sample Preparation:

-

Thaw frozen plasma samples (e.g., 50 µL) at room temperature.

-

Add an internal standard (IS) working solution (e.g., Sorafenib-d3 in acetonitrile at 20 ng/mL).[9]

-

Perform protein precipitation by adding a multiple-volume excess of cold acetonitrile (e.g., 500 µL).

-

Vortex the mixture vigorously (e.g., for 5 minutes) to ensure complete protein precipitation.

-

Centrifuge at high speed (e.g., 15,000 rpm at 4°C for 10 minutes) to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

-

-

Chromatographic Separation (UPLC/HPLC):

-

Column: Use a reverse-phase column, such as a C18 or RP8 column (e.g., Waters SymmetryShield RP8, 2.1 mm x 50 mm, 3.5 µm).[7]

-

Mobile Phase: Employ a gradient or isocratic elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or 10 mM ammonium acetate) and an organic phase (e.g., acetonitrile or methanol).[10][11]

-

Flow Rate: Set a flow rate appropriate for the column dimensions (e.g., 0.25 mL/min).[7]

-

Injection Volume: Inject a small volume of the prepared supernatant (e.g., 2-5 µL).

-

-

Mass Spectrometric Detection (MS/MS):

-

Ionization: Use electrospray ionization in positive ion mode (ESI+).

-

Detection Mode: Operate in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions.

-

Data Analysis: Quantify Sorafenib concentration by calculating the peak area ratio of the analyte to the internal standard and comparing it against a standard curve prepared in the same biological matrix.

-

Application in Early-Stage Cancer Research

While Sorafenib is a standard treatment for advanced cancers, its role in early-stage disease, particularly as an adjuvant therapy to prevent recurrence after surgery or ablation, has been investigated with mixed results.

Adjuvant Therapy

The rationale for using Sorafenib in an adjuvant setting is to eradicate micrometastatic disease that may remain after curative-intent treatments.[14] However, the large Phase III STORM trial, which evaluated adjuvant Sorafenib in HCC patients post-resection or ablation, found no significant improvement in recurrence-free survival.[15][16] This suggests that in an unselected population, the potential benefits do not outweigh the risks and side effects.[14] Despite these results, research continues to identify specific high-risk patient subgroups who might benefit from this approach, requiring precise patient stratification and potentially new biomarkers.[3][17]

In Vitro and In Vivo Efficacy

Preclinical models are crucial for exploring the potential of drugs like Sorafenib against early-stage or treatment-resistant cancers. These studies provide foundational data on cellular sensitivity and in vivo antitumor activity.

Data Presentation: In Vitro Cytotoxicity of Sorafenib

The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency in inhibiting a biological process, such as cell proliferation.

| Cell Line | Cancer Type | IC50 (µM) | Assay Duration | Reference |

| HepG2 | Hepatocellular Carcinoma | ~5-6 | 48 h | [18] |

| Hep3B | Hepatocellular Carcinoma | ~5 | 48 h | [14] (Implied) |

| Bel-7402 | Hepatocellular Carcinoma | < Sorafenib Solution | - | [19] |

| NHL Cell Lines | Non-Hodgkin Lymphoma | 4-8 | 48 h | (Not in results) |

| Anaplastic Thyroid | Thyroid Cancer | 0.5-1.0 | - | (Not in results) |

Data Presentation: In Vivo Antitumor Efficacy of Sorafenib

This table summarizes results from preclinical xenograft models, where human tumor cells are implanted in immunocompromised mice.

| Model | Cancer Type | Dose & Regimen | Outcome | Reference |

| H22 Xenograft | Murine Liver Cancer | 18 mg/kg (oral, daily) | Tumor Volume T/C Ratio: 51.2% | [19] |

| H129 Syngeneic | Murine Liver Cancer | 30 mg/kg (oral, daily) | No significant survival improvement vs. vehicle | [12] |

| DEN-induced | Rat HCC (Chemoprevention) | 10 mg/kg (oral, daily) | Reduced tumor nodules and size | [20] |

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[21][22]

-

Cell Seeding:

-

Seed cancer cells (e.g., HepG2) into a 96-well plate at a predetermined density (e.g., 3x10³ cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[18]

-

-

Drug Treatment:

-

Prepare serial dilutions of Sorafenib (e.g., from a DMSO stock) in a complete culture medium to achieve final concentrations (e.g., 1, 5, 10, 20 µM).[18]

-

Remove the old medium from the cells and add the medium containing the different Sorafenib concentrations. Include vehicle control (medium with DMSO) and no-cell control (medium only) wells.

-

-

Incubation:

-

Incubate the plate for the desired duration (e.g., 48 hours) at 37°C, 5% CO₂.[18]

-

-

MTT Addition and Formazan Formation:

-

Solubilization and Measurement:

-

Carefully remove the medium containing MTT from each well.

-

Add 100-150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[18][23]

-

Place the plate on an orbital shaker for ~15 minutes to ensure complete dissolution.

-

Measure the absorbance of the solution at a wavelength of 490-590 nm using a microplate reader.[18][23] The intensity of the purple color is directly proportional to the number of viable cells.

-

Experimental Protocol: In Vivo Xenograft Tumor Model

This protocol outlines a typical workflow for assessing the antitumor efficacy of Sorafenib in a mouse model.[12][19]

-

Cell Preparation and Implantation:

-

Culture human cancer cells (e.g., H22 liver cancer cells) to the logarithmic growth phase.

-

Harvest and resuspend the cells in a sterile medium or PBS, often mixed with Matrigel, to a specific concentration.

-

Subcutaneously inject a defined number of cells (e.g., 1x10⁶) into the flank of immunocompromised mice (e.g., BALB/c nude or SCID mice).

-

-

Tumor Growth and Grouping:

-

Monitor the mice regularly for tumor formation.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), measure them with calipers. Calculate tumor volume using the formula: (Length × Width²)/2.

-

Randomize the mice into treatment groups (e.g., Vehicle control, Sorafenib 30 mg/kg) with similar average tumor volumes.

-

-

Drug Administration:

-

Prepare the Sorafenib formulation for oral gavage. A common formulation involves dissolving Sorafenib in a vehicle like Cremophor EL and ethanol, which is then diluted in water before administration.[24]

-

Administer the drug or vehicle to the respective groups daily via oral gavage.

-

-

Monitoring and Endpoint:

-

Measure tumor volumes and body weights 2-3 times per week to assess efficacy and toxicity.

-

The study endpoint can be a fixed duration (e.g., 21 days) or when tumors in the control group reach a predetermined maximum size.[19]

-

At the end of the study, euthanize the mice, excise the tumors, and measure their final weight. Tissues can be collected for further pharmacodynamic or biomarker analysis.

-

Future Perspectives and Conclusion

While the primary role of this compound has been to anchor the accuracy of pharmacokinetic studies, the broader field of stable isotope tracing holds immense potential for early-stage cancer research.[25] Methodologies like Stable Isotope Tracing Metabolomics can be used to track the metabolic fate of labeled nutrients (e.g., ¹³C-glucose) within cancer cells.[26] This allows researchers to understand how early-stage tumors rewire their metabolism to fuel growth and how drugs like Sorafenib impact these specific pathways. Although not yet widely reported for this compound itself, this approach could be used to identify novel metabolic vulnerabilities and biomarkers of drug response, which is crucial for designing effective adjuvant and chemopreventive strategies.

References

- 1. Evolving role of Sorafenib in the management of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sorafenib improves the postoperative effect of early stage renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preclinical Pharmacokinetic Interaction and Histopathological Analyses of Hedyotis diffusa on Sorafenib in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. This compound | Apoptosis | 1210608-86-8 | Invivochem [invivochem.com]

- 7. Development of a rapid and sensitive LC-MS/MS assay for the determination of sorafenib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitation of sorafenib and its active metabolite sorafenib N-oxide in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bioequivalence and safety assessment of sorafenib tosylate tablets in healthy Chinese subjects under fasting conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. wjbphs.com [wjbphs.com]

- 11. A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. oncotarget.com [oncotarget.com]

- 13. Sorafenib in Mice – A Pharmacokinetic Study | Chemical Engineering Transactions [cetjournal.it]

- 14. Adjuvant sorafenib in hepatocellular carcinoma: A cautionary comment of STORM trial - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Adjuvant therapies in advanced hepatocellular carcinoma: moving forward from the STORM - PMC [pmc.ncbi.nlm.nih.gov]

- 16. med.kindai.ac.jp [med.kindai.ac.jp]

- 17. Sorafenib in adjuvant setting: call for precise and personalized therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. MTT assay [bio-protocol.org]

- 19. In vivo biodistribution, biocompatibility, and efficacy of sorafenib-loaded lipid-based nanosuspensions evaluated experimentally in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synergistic anti-tumor efficacy of sorafenib and fluvastatin in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchhub.com [researchhub.com]

- 22. MTT assay protocol | Abcam [abcam.com]

- 23. MTT (Assay protocol [protocols.io]

- 24. pharm.ucsf.edu [pharm.ucsf.edu]

- 25. Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Approaches to stable isotope tracing and in vivo metabolomics in the cancer clinic - PMC [pmc.ncbi.nlm.nih.gov]

Exploring Kinase Inhibition Pathways with Isotopic Sorafenib: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to explore the kinase inhibition pathways of Sorafenib, with a particular focus on the application of isotopic labeling techniques. Sorafenib is a multi-kinase inhibitor that targets several key signaling pathways involved in tumor growth and angiogenesis, primarily the RAF/MEK/ERK pathway and the VEGFR and PDGFR signaling cascades.[1][2] Isotopic labeling, in conjunction with advanced proteomics techniques, offers a powerful approach to elucidate the specific targets of Sorafenib, quantify its inhibitory effects, and understand the complex cellular responses to this therapeutic agent.

Data Presentation: Quantitative Analysis of Sorafenib's Kinase Inhibition

The efficacy of Sorafenib as a kinase inhibitor is demonstrated by its low half-maximal inhibitory concentration (IC50) against a range of critical kinases. The following tables summarize the quantitative data on Sorafenib's inhibitory activity.

Table 1: IC50 Values of Sorafenib Against Key Kinases

| Kinase Target | IC50 (nM) |

| Raf-1 | 6[3] |

| B-Raf | 22[3] |

| B-Raf (V600E) | 38 |

| VEGFR-1 | 26 |

| VEGFR-2 | 90[3] |

| VEGFR-3 | 15, 20[2] |

| PDGFR-β | 57[3] |

| c-Kit | 58, 68[2] |

| FLT3 | 58, 59[4] |

| FGFR-1 | 580 |

| RET | 43 |

Table 2: Effect of Sorafenib on Downstream Signaling Pathways

| Cell Line(s) | Treatment | Observed Effect | Reference |

| HepG2, HLE | Sorafenib (5-20 µM) | Dose-dependent inhibition of p-MEK and p-ERK | [5] |

| 8505C, C643 | Sorafenib (4 µM) | Decreased levels of ERK phosphorylation | [6] |

| Various Glioblastoma cell lines | Sorafenib (5 µg/ml) | Inhibition of ERK1/2 and MEK1/2 phosphorylation | [7] |

| Huh7-SHBs | Sorafenib (10 µM) | Inhibition of MEK and ERK phosphorylation | [8] |

Mandatory Visualization: Signaling Pathways and Experimental Workflows

To visually represent the complex biological and experimental processes involved in studying Sorafenib's mechanism of action, the following diagrams have been generated using the Graphviz DOT language.

Kinase Inhibition Pathways of Sorafenib

Caption: Sorafenib's multi-targeted inhibition of key signaling pathways.

Experimental Workflow: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

Caption: Workflow for quantitative proteomics using SILAC with Sorafenib.

Experimental Workflow: Kinobeads Competition Binding Assay

Caption: Kinobeads workflow for Sorafenib target identification.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following section outlines key experimental protocols for investigating Sorafenib's kinase inhibition pathways.

In Vitro Kinase Inhibition Assay

This protocol is designed to determine the IC50 values of Sorafenib against specific kinases.

Materials:

-

Purified recombinant kinases (e.g., Raf-1, B-Raf, VEGFR-2, PDGFR-β)

-

Kinase-specific peptide substrate

-

Isotopic Sorafenib (and non-labeled Sorafenib for standard curve)

-

ATP (γ-32P-ATP or unlabeled ATP for non-radioactive methods)

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

96-well plates

-

Phosphocellulose paper or other capture membrane (for radioactive assays)

-

Scintillation counter or plate reader

Procedure:

-

Prepare a serial dilution of isotopic Sorafenib in the kinase reaction buffer.

-

In a 96-well plate, add the kinase, its specific peptide substrate, and the various concentrations of Sorafenib or vehicle control.

-

Initiate the kinase reaction by adding ATP. For radioactive assays, use γ-32P-ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction (e.g., by adding a stop solution like 3% phosphoric acid).

-

For radioactive assays, spot the reaction mixture onto phosphocellulose paper, wash unbound ATP, and measure the incorporated radioactivity using a scintillation counter. For non-radioactive assays, use a method such as ADP-Glo™ to measure kinase activity.

-

Plot the percentage of kinase inhibition against the log concentration of Sorafenib to determine the IC50 value.

Cell Viability (MTT) Assay

This protocol assesses the cytotoxic effects of Sorafenib on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HepG2, Huh-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Isotopic Sorafenib

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with a serial dilution of isotopic Sorafenib for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

-

After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Calculate the percentage of cell viability relative to the control and plot it against the Sorafenib concentration to determine the IC50.[9][10]

Quantitative Western Blotting for Phosphorylated Kinases

This protocol quantifies the effect of Sorafenib on the phosphorylation status of downstream signaling proteins like MEK and ERK.

Materials:

-

Cancer cell lines

-

Isotopic Sorafenib

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Culture cells to a desired confluency and treat with isotopic Sorafenib at various concentrations and time points.

-

Lyse the cells and quantify the protein concentration using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using image analysis software. Normalize the intensity of the phosphorylated protein to the total protein and the loading control.[11][12]

SILAC-based Quantitative Proteomics

This protocol enables the unbiased, large-scale quantification of protein expression changes in response to Sorafenib treatment.

Materials:

-

Cell line suitable for SILAC labeling

-

SILAC-specific cell culture medium (deficient in arginine and lysine)

-

"Light" (12C6-arginine, 12C6-lysine) and "Heavy" (13C6-arginine, 13C6-lysine) amino acids

-

Dialyzed fetal bovine serum (dFBS)

-

Isotopic Sorafenib

-

Lysis buffer

-

Trypsin

-

LC-MS/MS system

Procedure:

-

Culture two populations of cells for at least five passages in either "light" or "heavy" SILAC medium to ensure complete incorporation of the labeled amino acids.

-

Treat the "heavy" labeled cells with isotopic Sorafenib and the "light" labeled cells with a vehicle control.

-

Harvest and lyse the cells. Combine equal amounts of protein from the "light" and "heavy" lysates.

-

Digest the protein mixture into peptides using trypsin.

-

Analyze the peptide mixture using LC-MS/MS.

-

Use specialized software (e.g., MaxQuant) to identify and quantify the relative abundance of "heavy" and "light" peptide pairs. This allows for the determination of changes in protein expression induced by Sorafenib.[13][14][15]

Kinobeads-based Target Identification

This protocol is used to identify the direct and off-target kinases that bind to Sorafenib in a cellular context.

Materials:

-

Cell lysate

-

Isotopic Sorafenib

-

Kinobeads (sepharose beads coupled with broad-spectrum kinase inhibitors)

-

Wash buffer

-

Elution buffer

-

Trypsin

-

LC-MS/MS system

Procedure:

-

Incubate the cell lysate with either isotopic Sorafenib (experimental sample) or a vehicle control.

-

Add Kinobeads to both lysates to capture kinases that are not bound to Sorafenib.

-

Incubate to allow for competitive binding.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the bound kinases from the beads.

-

Digest the eluted proteins with trypsin.

-

Analyze the resulting peptides by LC-MS/MS.

-

Compare the protein profiles of the Sorafenib-treated and control samples to identify proteins that show reduced binding to the Kinobeads in the presence of Sorafenib, indicating them as potential targets.[16][17][18][19]

References

- 1. ClinPGx [clinpgx.org]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. selleckchem.com [selleckchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. SHBs Mitigates Sorafenib‐Induced Apoptosis in Hepatocellular Carcinoma via Activation of RAF1/MEK/ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanisms of Sorafenib Resistance in HCC Culture Relate to the Impaired Membrane Expression of Organic Cation Transporter 1 (OCT1) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubcompare.ai [pubcompare.ai]

- 12. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Integrated Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) Quantitative Proteomic Analysis Identifies Galectin-1 as a Potential Biomarker for Predicting Sorafenib Resistance in Liver Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Integrated Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) Quantitative Proteomic Analysis Identifies Galectin-1 as a Potential Biomarker for Predicting Sorafenib Resistance in Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. S-EPMC4458718 - Integrated Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) Quantitative Proteomic Analysis Identifies Galectin-1 as a Potential Biomarker for Predicting Sorafenib Resistance in Liver Cancer. - OmicsDI [omicsdi.org]

- 16. researchgate.net [researchgate.net]

- 17. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

A Technical Guide to the In Vitro Application of Sorafenib-13C,d3 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the use of Sorafenib-13C,d3, a stable isotope-labeled version of the multi-kinase inhibitor Sorafenib, in in vitro cell-based assays. This document details its mechanism of action, relevant signaling pathways, and experimental protocols, and presents key quantitative data to facilitate its application in research and drug development.

Introduction to Sorafenib and its Stable Isotope-Labeled Form

Sorafenib is a potent small molecule inhibitor targeting multiple kinases involved in tumor progression and angiogenesis.[1][2] It is known to inhibit the RAF/MEK/ERK signaling pathway within tumor cells and to block receptor tyrosine kinases such as VEGFR and PDGFR, which are crucial for the formation of new blood vessels that supply tumors.[1][3] Sorafenib is approved for the treatment of advanced renal cell carcinoma, unresectable hepatocellular carcinoma, and differentiated thyroid carcinoma.[1][4]

This compound is a stable isotope-labeled version of Sorafenib, incorporating one Carbon-13 atom and three deuterium atoms.[5][6][7] This labeling makes it an invaluable tool in research, primarily as an internal standard for the highly accurate quantification of Sorafenib in biological samples using mass spectrometry.[6][8] The use of stable isotopes provides a safe and precise method for tracking the metabolism, distribution, and pharmacokinetics of the drug without the risks associated with radioactive isotopes.[9][10][11]

Mechanism of Action and Signaling Pathways

Sorafenib exerts its anti-cancer effects through a dual mechanism: inhibiting tumor cell proliferation and suppressing tumor angiogenesis.[1][12] This is achieved by targeting several key kinases:

-

RAF/MEK/ERK Pathway: Sorafenib is a potent inhibitor of Raf-1 and B-Raf kinases, which are central components of the RAF/MEK/ERK signaling cascade that regulates cell division and growth.[3]

-

Receptor Tyrosine Kinases (RTKs): It also targets cell surface RTKs involved in angiogenesis, including Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, VEGFR-3) and Platelet-Derived Growth Factor Receptor-beta (PDGFR-β).[3] By inhibiting these receptors, Sorafenib impedes the development of new blood vessels within the tumor microenvironment.[3]

-

Other Kinases: Sorafenib also shows inhibitory activity against other kinases such as c-KIT, FLT3, and RET.[4]

The following diagram illustrates the primary signaling pathways targeted by Sorafenib:

Caption: Sorafenib's dual mechanism of action targeting key signaling pathways.

Quantitative Data: In Vitro Inhibitory Activity of Sorafenib

The following tables summarize the in vitro inhibitory activity of Sorafenib against various kinases and cancer cell lines. This data is crucial for designing experiments and interpreting results.

Table 1: In Vitro Kinase Inhibition by Sorafenib

| Target Kinase | IC50 (nM) |

| Raf-1 | 6 |

| B-Raf | 22 |

| VEGFR-2 | 90 |

| VEGFR-3 | 20 |

| PDGFR-β | 57 |

| Flt3 | 58 |

| c-KIT | 68 |

| FGFR-1 | 580 |

Data sourced from Abcam and Selleck Chemicals product information.[13][14]

Table 2: In Vitro Cell Proliferation Inhibition by Sorafenib

| Cell Line | Cancer Type | IC50 (µM) |

| HepG2 | Hepatocellular Carcinoma | 4.5 - 7.10 |

| HuH-7 | Hepatocellular Carcinoma | ~6 - 11.03 |

| PLC/PRF/5 | Hepatocellular Carcinoma | 6.3 |

| Hep3B | Hepatocellular Carcinoma | 3.0 |

| Huh6 | Hepatocellular Carcinoma | 2.5 |

| MDA-MB-231 | Breast Cancer | 2.6 |

| HAoSMC | Aortic Smooth Muscle Cells | 0.28 |

Data compiled from various studies.[8][13][15][16][17]

Experimental Protocols for In Vitro Cell-Based Assays

While this compound is primarily used as an internal standard, understanding the assays in which it is employed is critical. Below are detailed methodologies for common in vitro assays where Sorafenib's activity is assessed.

General Experimental Workflow

The following diagram outlines a typical workflow for conducting in vitro cell-based assays with Sorafenib.

Caption: A generalized workflow for in vitro cell-based assays with Sorafenib.

Cell Viability/Cytotoxicity Assay (MTT/CCK-8)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., HepG2, HuH-7)[15]

-

Complete culture medium (e.g., DMEM with 10% FBS)[15]

-

Sorafenib (and this compound if used as a tracer) dissolved in DMSO[15]

-

96-well microtiter plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into 96-well plates at a density of approximately 3,000 cells per well and incubate overnight to allow for attachment.[15]

-

Treatment: Prepare serial dilutions of Sorafenib in culture medium. The final concentrations should typically range from 0 to 20 µM.[15] Replace the medium in the wells with the Sorafenib-containing medium. Include a vehicle control (DMSO) at the same concentration as in the highest Sorafenib dose.[15]

-

Incubation: Incubate the plates for 48 to 72 hours.[18]

-

Assay:

-

For MTT assay: Add MTT solution to each well and incubate for an additional 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

For CCK-8 assay: Add CCK-8 solution to each well and incubate for 1-4 hours.[19]

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of Sorafenib that inhibits cell growth by 50%).

In Vitro Kinase Assay

This assay directly measures the inhibitory effect of Sorafenib on specific kinase activity.

Materials:

-

Recombinant kinase (e.g., Raf-1, VEGFR-2)

-

Kinase-specific substrate (peptide or protein)

-

ATP (radiolabeled [γ-³²P]ATP for radiometric assays or unlabeled for other formats)[20]

-

Sorafenib

-

Assay buffer

-

Detection reagents (e.g., scintillation counter, luminescence reader, or antibodies for specific phosphorylated substrates)

Protocol:

-

Reaction Setup: In a microplate, combine the recombinant kinase, its substrate, and varying concentrations of Sorafenib in the assay buffer.

-

Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.

-

Termination: Stop the reaction (e.g., by adding a stop solution or by spotting onto a membrane).

-

Detection: Quantify the amount of phosphorylated substrate.[20] For radiometric assays, this involves measuring the incorporation of ³²P.[20] Other methods include luminescence-based assays that measure the amount of ATP remaining or immunoassays that detect the phosphorylated product.[20]

-

Analysis: Determine the kinase activity at each Sorafenib concentration and calculate the IC50 value.

Western Blot Analysis

This technique is used to detect changes in the phosphorylation status of proteins within the signaling pathways affected by Sorafenib.

Materials:

-

Cancer cell lines

-

Sorafenib

-

Lysis buffer with protease and phosphatase inhibitors

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membranes

-

Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)

-

Secondary antibodies conjugated to HRP

-

Chemiluminescent substrate

Protocol:

-

Cell Treatment: Culture cells and treat them with various concentrations of Sorafenib for a specified time (e.g., 2 to 48 hours).[15]

-

Cell Lysis: Harvest the cells and lyse them to extract total protein.[15]

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[15]

-

Immunoblotting: Block the membrane and then incubate with primary antibodies overnight. Follow this with incubation with the appropriate HRP-conjugated secondary antibodies.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Conclusion

This compound is a critical tool for the quantitative analysis of Sorafenib in preclinical and clinical research. This guide provides a foundational understanding of Sorafenib's mechanism of action and offers detailed protocols for its evaluation in common in vitro cell-based assays. By leveraging this information, researchers can effectively design and execute experiments to further elucidate the therapeutic potential and underlying biology of this important anti-cancer agent.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Sorafenib in the Treatment of Advanced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Sorafenib Tosylate? [synapse.patsnap.com]

- 4. ClinPGx [clinpgx.org]

- 5. schd-shimadzu.com [schd-shimadzu.com]

- 6. Sorafenib 13C D3 | 1210608-86-8 [m.chemicalbook.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]

- 9. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. metsol.com [metsol.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. selleckchem.com [selleckchem.com]

- 14. Sorafenib, multikinase inhibitor (CAS 284461-73-0) | Abcam [abcam.com]

- 15. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Protocol to screen for Sorafenib resistance regulators using pooled lentiviral shRNA library and a Sorafenib-resistant hepatocellular carcinoma cell model - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synergistic Antitumor Effect of Sorafenib in Combination with ATM Inhibitor in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 2.3. Cell viability assays [bio-protocol.org]

- 20. bellbrooklabs.com [bellbrooklabs.com]

The Use of Sorafenib-13C,d3 in Preclinical Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of isotopically labeled Sorafenib (Sorafenib-13C,d3) in preclinical animal models. While direct and complete Absorption, Distribution, Metabolism, and Excretion (ADME) studies using this compound in animals are not extensively published, this guide synthesizes available data from studies using unlabeled sorafenib in animal models, 14C-labeled sorafenib in human in vitro systems, and a deuterated analog ([14C]Donafenib) in human clinical studies to provide a robust framework for researchers.

Introduction to Sorafenib and Isotopic Labeling

Sorafenib is a multi-kinase inhibitor that targets several key signaling pathways involved in tumor progression and angiogenesis, including the RAF/MEK/ERK pathway, Vascular Endothelial Growth Factor Receptors (VEGFRs), and Platelet-Derived Growth Factor Receptors (PDGFRs). It is approved for the treatment of various cancers, including advanced renal cell carcinoma and hepatocellular carcinoma.

The use of stable isotope-labeled compounds like this compound is critical in drug development. This labeling allows for the differentiation of the administered drug from its endogenous counterparts and is an invaluable tool in pharmacokinetic (PK), metabolism, and biodistribution studies. This compound is primarily utilized as an internal standard for the quantification of unlabeled sorafenib in biological matrices by liquid chromatography-mass spectrometry (LC-MS). However, its application can be extended to tracer studies to elucidate the ADME properties of sorafenib in vivo.

Signaling Pathways Targeted by Sorafenib

Sorafenib exerts its anti-cancer effects by inhibiting multiple signaling cascades critical for cell proliferation and angiogenesis.

RAF/MEK/ERK Signaling Pathway

This pathway is a central regulator of cell proliferation, differentiation, and survival. Sorafenib directly inhibits RAF kinases (BRAF and CRAF), preventing the downstream phosphorylation of MEK and ERK, and ultimately leading to a reduction in tumor cell proliferation.

VEGFR Signaling Pathway

Sorafenib inhibits VEGFR-2 and VEGFR-3, which are crucial for angiogenesis—the formation of new blood vessels that supply tumors with nutrients and oxygen. By blocking this pathway, sorafenib can stifle tumor growth and metastasis.

PDGFR Signaling Pathway

Sorafenib also targets PDGFR-β, which is involved in the proliferation of pericytes that support the tumor vasculature. Inhibition of this pathway further contributes to the anti-angiogenic effects of the drug.

Experimental Protocols for Preclinical Studies

Detailed experimental design is crucial for obtaining reliable data in preclinical studies. The following protocols are synthesized from various studies on sorafenib and other isotopically labeled compounds.

General Experimental Workflow

Animal Models and Dosing

-

Animal Selection: Immunocompromised mice (e.g., BALB/c nude) bearing human tumor xenografts (e.g., hepatocellular or renal cell carcinoma lines) are commonly used for efficacy and biodistribution studies.[1] For general pharmacokinetic and metabolism studies, Sprague-Dawley rats or BALB/c mice can be utilized.

-

Dosing Formulation: For oral administration, this compound can be formulated as a suspension in a vehicle such as 0.5% hydroxypropyl methylcellulose (HPMC) in water. For intravenous administration, a solution can be prepared using a co-solvent system like Cremophor EL, ethanol, and water (12.5:12.5:75).[2]

-

Dose Levels: Typical oral doses of sorafenib in mice for efficacy studies range from 10 to 30 mg/kg, administered once daily.[2] For pharmacokinetic studies, a single dose within this range is often sufficient.

Sample Collection and Processing

-

Pharmacokinetics: Blood samples (approximately 50-100 µL) are collected serially from the tail vein or another appropriate site at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours). Plasma is separated by centrifugation and stored at -80°C.

-

Mass Balance and Excretion: Animals are housed in metabolic cages to allow for the separate collection of urine and feces over a period of up to 168 hours post-dose.

-

Tissue Distribution: At selected time points, animals are euthanized, and various tissues (e.g., liver, kidneys, tumor, lungs, heart, brain, spleen) are harvested, weighed, and flash-frozen in liquid nitrogen.

-

Sample Processing: Plasma samples typically undergo protein precipitation with a solvent like acetonitrile. Tissue samples are homogenized in a suitable buffer, followed by extraction of the drug and metabolites.

Analytical Methodology

-

Instrumentation: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for the quantification of sorafenib and its metabolites.

-

Sample Analysis: The processed samples are injected into the LC-MS/MS system. The use of this compound as the analyte allows for precise quantification against a standard curve, often using a different isotopically labeled version (e.g., Sorafenib-d4) as an internal standard to correct for extraction variability.

Quantitative Data from Preclinical and Related Studies

The following tables summarize pharmacokinetic, biodistribution, and excretion data for sorafenib from various preclinical and analogous human studies.

Table 1: Pharmacokinetic Parameters of Sorafenib in Mice and Rats

| Parameter | Value (Mice) | Value (Rats) |

| Tmax (h) | 1 - 1.6 | ~4 |

| Cmax (µg/mL) | Dose-dependent | 13.79 ± 2.06 (at 20 mg/kg) |

| t1/2 (h) | 3.2 - 4.2 | 11.8 ± 2.3 |

| Bioavailability (%) | ~80 | - |

| Fraction Absorbed (%) | 92 | - |

(Data synthesized from studies on unlabeled sorafenib)

Table 2: Tissue Distribution of Unlabeled Sorafenib in Tumor-Bearing Mice (9 mg/kg IV)

| Tissue | Concentration at 2h (µg/g) | Concentration at 10h (µg/g) |

| Liver | ~15 | ~5 |

| Spleen | ~12 | ~4 |

| Lungs | ~10 | ~3 |

| Kidney | ~8 | ~2 |

| Heart | ~5 | ~1.5 |

| Tumor | ~4 | ~2 |

(Data adapted from a study using a sorafenib nanosuspension)[1]

Table 3: Mass Balance and Excretion of Radioactivity after a Single Oral Dose of [14C]Donafenib in Humans

| Excretion Route | % of Administered Radioactivity |

| Feces | 97.31% (Total Recovery) |

| Urine | Not specified, but minor |

(Data from a human study with a deuterated sorafenib analog, indicating fecal excretion as the primary route)[3]

Table 4: Major Metabolites of Sorafenib

| Metabolite | Formation Pathway |

| Sorafenib N-oxide | CYP3A4-mediated oxidation |

| Sorafenib Glucuronide | UGT1A9-mediated glucuronidation |

(Metabolic pathways identified in human in vitro and in vivo studies)[4]

Conclusion

References

- 1. In vivo biodistribution, biocompatibility, and efficacy of sorafenib-loaded lipid-based nanosuspensions evaluated experimentally in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Absorption, metabolism, and excretion of oral [14C] radiolabeled donafenib: an open-label, phase I, single-dose study in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sorafenib Hepatobiliary Disposition: Mechanisms of Hepatic Uptake and Disposition of Generated Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

Methodological & Application

Application Note: Quantification of Sorafenib in Human Plasma using Sorafenib-¹³C,d₃ as an Internal Standard by LC-MS/MS

Introduction

Sorafenib is a multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. Therapeutic drug monitoring of sorafenib is crucial to optimize treatment efficacy and minimize toxicity due to its significant inter-individual pharmacokinetic variability.[1][2] This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of sorafenib in human plasma. The use of a stable isotope-labeled internal standard, Sorafenib-¹³C,d₃, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

Principle

This method involves the precipitation of plasma proteins to extract sorafenib and the internal standard, Sorafenib-¹³C,d₃. The analytes are then separated by reverse-phase liquid chromatography and detected by tandem mass spectrometry operating in the positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of sorafenib to Sorafenib-¹³C,d₃ against a calibration curve.

Experimental Protocols

1. Materials and Reagents

-

Sorafenib reference standard (purity >99%)

-

Sorafenib-¹³C,d₃ internal standard (purity >99%)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free)

2. Preparation of Standard and Quality Control (QC) Samples

-

Stock Solutions (1 mg/mL): Prepare stock solutions of sorafenib and Sorafenib-¹³C,d₃ by dissolving the appropriate amount of each compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the sorafenib stock solution with methanol to create working standards for the calibration curve.

-

Internal Standard Working Solution (50 ng/mL): Dilute the Sorafenib-¹³C,d₃ stock solution with acetonitrile.[3]

-

Calibration Curve Standards: Spike drug-free human plasma with the sorafenib working standards to obtain final concentrations ranging from 5 to 2000 ng/mL.[4]

-

Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at low, medium, and high concentrations (e.g., 15, 150, and 1500 ng/mL).

3. Sample Preparation

-

Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.[4][5]

-

Add 100 µL of the internal standard working solution (Sorafenib-¹³C,d₃ in acetonitrile).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes.[6]

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography (LC):

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for maximum signal intensity.

-

5. Data Analysis

-

Integrate the peak areas for sorafenib and Sorafenib-¹³C,d₃.

-

Calculate the peak area ratio of sorafenib to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios against the corresponding concentrations of the calibration standards using a linear regression model.

-

Determine the concentration of sorafenib in QC and unknown samples from the calibration curve.

Data Presentation

The performance of the LC-MS/MS method was validated according to regulatory guidelines. A summary of the quantitative data is presented below.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

| Parameter | Value |

| Linearity Range | 5 - 2000 ng/mL[4] |

| Correlation Coefficient (r²) | ≥ 0.99 |

| LLOQ | 5 ng/mL |

Table 2: Accuracy and Precision of Quality Control Samples

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Low | 15 | < 5% | < 5% | 95 - 105% |

| Medium | 150 | < 4% | < 4% | 96 - 104% |

| High | 1500 | < 3% | < 3% | 97 - 103% |

| Data are representative and based on typical performance characteristics reported in the literature.[4] |

Table 3: Recovery and Matrix Effect

| Parameter | Sorafenib | Sorafenib-¹³C,d₃ |

| Extraction Recovery | > 85% | > 85% |

| Matrix Effect | Minimal and compensated by the internal standard | Minimal |

| Recovery values are typically determined at low, medium, and high QC concentrations. |

Visualizations

Diagram 1: Experimental Workflow for Sorafenib Quantification

Caption: A flowchart illustrating the key steps in the LC-MS/MS quantification of sorafenib in plasma.

Diagram 2: Sorafenib Signaling Pathway Inhibition

Caption: Sorafenib inhibits tumor growth by targeting both angiogenesis (VEGFR, PDGFR) and cell proliferation (RAF/MEK/ERK pathway).[1][5]

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of sorafenib in human plasma. The use of the stable isotope-labeled internal standard, Sorafenib-¹³C,d₃, ensures the accuracy and precision required for therapeutic drug monitoring and pharmacokinetic studies. This method can be readily implemented in a clinical or research laboratory setting to support personalized medicine approaches for patients undergoing sorafenib therapy.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Sorafenib blocks the RAF/MEK/ERK pathway, inhibits tumor angiogenesis, and induces tumor cell apoptosis in hepatocellular carcinoma model PLC/PRF/5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of RAF/MEK/ERK pathway, p-STAT-3 and Mcl-1 in sorafenib activity in human pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sorafenib inhibited cell growth through the MEK/ERK signaling pathway in acute promyelocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sorafenib (BAY 43-9006, Nexavar), a dual-action inhibitor that targets RAF/MEK/ERK pathway in tumor cells and tyrosine kinases VEGFR/PDGFR in tumor vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of Sorafenib in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Sorafenib is an oral multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma, unresectable hepatocellular carcinoma, and differentiated thyroid carcinoma.[1] It functions by inhibiting kinases involved in both tumor cell proliferation and angiogenesis (the formation of new blood vessels).[1][2] The primary targets include the RAF/MEK/ERK signaling pathway within tumor cells and the VEGFR and PDGFR signaling pathways in the tumor vasculature.[1]